molecular formula C8H8O5 B1585308 Dimethyl furan-3,4-dicarboxylate CAS No. 4282-33-1

Dimethyl furan-3,4-dicarboxylate

Cat. No. B1585308
CAS RN: 4282-33-1
M. Wt: 184.15 g/mol
InChI Key: SEVRCIAIDGNMFY-UHFFFAOYSA-N
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Description

Dimethyl furan-3,4-dicarboxylate is a structural analog of diacids . It is a white to light yellow-beige crystalline powder .


Synthesis Analysis

Dimethyl furan-3,4-dicarboxylate has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Another synthesis method involves the reaction of dimethyl acetylenedicarboxylate . A microreview analyzes and summarizes data on methods of synthesis of monocyclic polysubstituted furan-3(4)-carboxylates published over the past 6 years .


Molecular Structure Analysis

The empirical formula of Dimethyl furan-3,4-dicarboxylate is C8H8O5 and its molecular weight is 184.15 .


Chemical Reactions Analysis

The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael .


Physical And Chemical Properties Analysis

Dimethyl furan-3,4-dicarboxylate is a solid with a boiling point of 91-93 °C/1 mmHg and a melting point of 46-49 °C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Substituted Furans : Dimethyl furan-3,4-dicarboxylate is utilized in the synthesis of various substituted furans. For instance, dimethyl 3,4-disubstituted furan-2,5-dicarboxylates were synthesized using dimethyl diglycolate and 1,2-carbonyl compounds. This synthesis achieved yields between 69.1% and 97.4% (Lu Yu, 2007).

  • Precursor for Furan Derivatives : It also serves as an efficient precursor for the synthesis of thieno[3,2-b]furan derivatives, indicating its versatility in organic synthesis (N. Hergué et al., 2008).

Chemical and Material Science

  • Biobased Polymers and Materials : Dimethyl furan-3,4-dicarboxylate is a key component in the production of biobased polymers and materials. A study demonstrates its use in synthesizing furan oligoesters via polytransesterification, contributing to the development of sustainable materials (Alvaro Cruz-Izquierdo et al., 2015).

  • Catalysis Research : Research in catalysis has utilized dimethyl furan-3,4-dicarboxylate for synthesizing furan derivatives. For example, a study involving magnetic nanoparticles as catalysts for the synthesis of furan-2(5H)-one derivatives highlights its applicability in catalysis and fine chemical production (M. Khodaei et al., 2018).

Medicinal Chemistry

  • Influenza A Virus Inhibitors : A novel series of furan-carboxamide derivatives synthesized from dimethyl furan-3,4-dicarboxylate showed potent inhibitory activity against the H5N1 influenza A virus, demonstrating its potential in antiviral drug development (Yu Yongshi et al., 2017).

Safety And Hazards

Dimethyl furan-3,4-dicarboxylate is combustible. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended. It should be stored under inert gas .

properties

IUPAC Name

dimethyl furan-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVRCIAIDGNMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307502
Record name dimethyl furan-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl furan-3,4-dicarboxylate

CAS RN

4282-33-1
Record name 3, dimethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl furan-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
AB Abubakar, BL Booth, NNE Suliman… - Journal of fluorine …, 1992 - Elsevier
Thermolysis at 450 C of 2,3-bis(trifluoromethyl)-7-oxabicyclo[2,2,1]hepta-2,5-diene (2) gives 3,4-bis(trifluoromethyl)furan (1). Treatment of oxanorbornadiene (2) with triflic acid (in CH 2 …
Number of citations: 26 www.sciencedirect.com
AŞ Yılmaz, M Kaçan - Tetrahedron, 2017 - Elsevier
We describe the synthesis of a novel class of compounds, 1,2-dihydrofuro[3,4-d]pyrimidines (15, 16, 18, 20) starting from dimethyl furan-3,4-dicarboxylate 6. Synthesis of these …
Number of citations: 4 www.sciencedirect.com
AM Deshpande, AA Natu, NP Argade - Synthesis, 2002 - thieme-connect.com
A facile route to furan-3, 4-dicarboxylic acid is described. Dimethylmaleic anhydride (1) on NBS-bromination followed by aqueous KOH treatment gave bis (hydroxymethyl) maleic …
Number of citations: 20 www.thieme-connect.com
KW Zilm, RA Merrill, MM Greenberg… - Journal of the American …, 1987 - ACS Publications
MAS turbine design adopted for the difficult task of spinning NMR tubes at kilohertz rates is dueto Gay. 11 Low-temperature operation has been achieved by further extending the …
Number of citations: 62 pubs.acs.org
AB Abubakar, BL Booth, AE Tipping - Journal of fluorine chemistry, 1990 - Elsevier
Reaction of ethyl propynoate with 3,4-bis(trifluoromethyl)furan (4) at 150C affords a mixture of ethyl 6,7-bis(trifluoromethy)isocoumarin-3- carboxylate (7) and the corresponding 4-…
Number of citations: 7 www.sciencedirect.com
S Beaupre, A Pron, SH Drouin, A Najari… - …, 2012 - ACS Publications
New push–pull conjugated polymers based on furo[3,4-c]pyrrole-4,6-dione (FPD) and selenopheno[3,4-c]pyrrole-4,6-dione (SePD) have been synthesized and compared with their …
Number of citations: 92 pubs.acs.org
ZZ Song, MS Ho, HNC Wong - The Journal of Organic Chemistry, 1994 - ACS Publications
As a versatile building block, 3, 4-bis (trimethylsiIyl) furan (1), conveniently obtained through a Diels-Alder reaction between 4-phenyloxazole and bis (trimethylsilyl) acetylene, was able …
Number of citations: 50 pubs.acs.org
H Matsukubo, H Kato - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
The reaction of dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (1) with some five-membered mesoionic compounds [(2) and (10)] gave five-membered aromatic …
Number of citations: 13 pubs.rsc.org
M Sander, EV Dehmlow, B Neumann, HG Stammler - Tetrahedron, 1999 - Elsevier
The Diels-Alder reaction of dimethyl furandicarboxylate 6 with DMAD is investigated and the exo-exo bisadduct 8 is fully characterized. Monoadduct 7, 8, and test system 12 are …
Number of citations: 8 www.sciencedirect.com
LM De Coen, M Jatczak, K Muylaert, S Mangelinckx… - …, 2015 - thieme-connect.com
An efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones has been accomplished via a straightforward three-step pathway. Curtius rearrangement of 4-(methoxycarbonyl)furan-3-…
Number of citations: 8 www.thieme-connect.com

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